C6 NBD Glucosylceramide
Overview
Description
C6 NBD Glucosylceramide is a fluorescently tagged derivative of glucosylceramide. It is tagged with a fluorescent C-6 nitrobenzoxadiazole group, making it useful for studying the metabolism and internalization of glucosylceramide . This compound is particularly valuable in research due to its ability to be tracked within biological systems.
Mechanism of Action
C6 NBD Glucosylceramide, also known as N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide, is a biologically active derivative of glucosylceramide . This compound has been used to study the metabolism and internalization of glucosylceramide .
Target of Action
The primary target of this compound is Glucosylceramide Synthase (GCS) . GCS is a rate-limiting enzyme that catalyzes the glycosylation of ceramide, thereby regulating cellular ceramide levels and the synthesis of glycosphingolipids (GSLs) in cellular membranes . Alterations of GCS can affect membrane integrity and correlate with various diseases .
Mode of Action
This compound interacts with its target, GCS, by serving as a substrate for the enzyme . GCS converts NBD C6-ceramide to NBD C6-glucosylceramide (C6-GlcCer), accompanying glycosylation of endogenous ceramide in the Golgi apparatus .
Biochemical Pathways
The action of this compound affects the glycosphingolipid biosynthesis pathway . GCS is the first and rate-limiting step for the synthesis of glycosphingolipids (GSLs), and GlcCer serves as a foundational substrate for further elaboration via glycosylations . GSLs play crucial roles in modulating membrane integrity and functions, including cell-cell recognition and communication .
Result of Action
The action of this compound results in the production of NBD C6-glucosylceramide in live cells or in mouse tissues . This can be detected and quantified using an HPLC assay . GCS activities were found to be significantly higher in drug-resistant cancer cells and in tumors overexpressing GCS .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect the activity of GCS and thus the action of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C6 NBD Glucosylceramide typically involves the glycosylation of ceramide with a glucose moiety, followed by the attachment of the nitrobenzoxadiazole group. The reaction conditions often include the use of solvents like chloroform and methanol . The process can be carried out in both solid and solution phases, depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
C6 NBD Glucosylceramide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the fluorescent properties of the compound.
Reduction: This reaction can affect the nitrobenzoxadiazole group.
Substitution: This reaction can occur at the glucose moiety or the ceramide backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of this compound, while reduction may yield reduced forms of the compound.
Scientific Research Applications
C6 NBD Glucosylceramide is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used to study the metabolism and internalization of glucosylceramide.
Biology: Employed in tracking the movement and distribution of glucosylceramide within cells.
Medicine: Utilized in research on diseases related to glucosylceramide metabolism, such as Gaucher’s disease.
Industry: Applied in the development of diagnostic tools and assays for detecting glucosylceramide levels.
Comparison with Similar Compounds
C6 NBD Glucosylceramide is unique due to its fluorescent properties, which distinguish it from other glucosylceramide derivatives. Similar compounds include:
C6 NBD Ceramide: Another fluorescently tagged ceramide used for similar purposes.
C6 NBD Sphingomyelin: A fluorescently tagged sphingomyelin used in membrane studies.
These compounds share similar applications but differ in their specific targets and fluorescent properties.
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N5O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(43)26(24-50-36-35(47)34(46)33(45)29(23-42)51-36)38-30(44)19-16-14-17-22-37-25-20-21-27(41(48)49)32-31(25)39-52-40-32/h15,18,20-21,26,28-29,33-37,42-43,45-47H,2-14,16-17,19,22-24H2,1H3,(H,38,44)/b18-15+/t26-,28+,29+,33+,34-,35+,36+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEQNDHFYIPTAY-YAIFWNLCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N5O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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